molecular formula C13H12N4O2S2 B2623151 2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide CAS No. 2034529-60-5

2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide

Cat. No.: B2623151
CAS No.: 2034529-60-5
M. Wt: 320.39
InChI Key: DLKQVGFKSHLYEV-UHFFFAOYSA-N
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Description

2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide is a synthetic small molecule featuring a thieno[3,2-d]pyrimidin-4-one core linked to a 2-methylthiazole-4-carboxamide group via an ethylene spacer. This molecular architecture incorporates privileged heterocyclic scaffolds prevalent in medicinal chemistry. The thiazole ring is a well-documented pharmacophore known to contribute to significant biological activities, including antitumor properties . Similarly, the 4-oxothieno[3,2-d]pyrimidine moiety is a recognized framework in drug discovery, with close analogs, such as 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine carboxylates, having been historically investigated as orally active antiallergy agents . The compound's design suggests potential as an intermediate or lead compound in the development of kinase inhibitors. Research into analogous structures has demonstrated their utility as potent inhibitors of tyrosine kinases like c-Met, a key target in oncology due to its role in tumor growth and metastasis . The mechanism of action for such inhibitors typically involves binding to the ATP-binding site of the kinase, disrupting downstream signaling pathways and inducing cell cycle arrest and apoptosis in cancer cells . This product is provided for non-human research applications only, strictly for use in laboratory settings. It is intended for scientific investigations, including but not limited to, hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and biochemical assay development in areas such as kinase research and anticancer drug discovery.

Properties

IUPAC Name

2-methyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S2/c1-8-16-10(6-21-8)12(18)14-3-4-17-7-15-9-2-5-20-11(9)13(17)19/h2,5-7H,3-4H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKQVGFKSHLYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed via cyclization under basic conditions.

    Pyrimidine Ring Construction: The pyrimidine ring is synthesized through a condensation reaction involving a suitable amidine and a β-keto ester.

    Thieno Group Introduction: The thieno group is introduced through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Final Coupling: The final step involves coupling the thiazole and pyrimidine-thieno intermediates under conditions that promote amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiazole ring or the thieno group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine or thiazole rings, using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiazole or pyrimidine rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Recent studies have highlighted the anticancer potential of thiazole derivatives, including compounds similar to 2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide . For instance, a one-pot synthesis of thiazole derivatives demonstrated significant anticancer activity against various cancer cell lines such as HCT-116 and HepG2, with IC50 values indicating potent efficacy (IC50 values as low as 2.31 µM) .

Case Study: Thiazole Derivatives in Cancer Treatment

A study synthesized several thiazole derivatives and evaluated their anticancer properties using the MTT assay. The most active compounds exhibited apoptosis-inducing capabilities through the Bcl-2 family proteins, suggesting a promising avenue for further development in cancer therapeutics .

Antimicrobial Properties

Thiazole-based compounds have also shown antimicrobial properties. Research indicates that derivatives containing thiazole rings can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Data Table: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
N-(4-substituted-thiazolyl)oxamic acid derivativesStaphylococcus aureus16 µg/mL

Neurological Applications

Emerging research suggests that thiazole derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. The inhibition of specific enzymes involved in neuroinflammation has been proposed as a mechanism for these effects.

Case Study: Neuroprotective Effects

A study investigated the effects of thiazole derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that certain compounds could significantly reduce cell death and inflammation markers, pointing towards their potential use in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity, or intercalate into DNA, disrupting its function and leading to cell death. These interactions are mediated by the compound’s unique structural features, which allow it to form stable complexes with its targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The anti-inflammatory and enzyme-inhibitory activities of thieno[3,2-d]pyrimidinone derivatives have been extensively studied. Below is a detailed comparison with key analogs, focusing on structural features and biological outcomes:

Table 1: Structural and Functional Comparison of Thienopyrimidinone Derivatives

Compound Name / ID Key Substituents Biological Activity (In Vitro) Reference
Target Compound : 2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide Thiazole-4-carboxamide linked via ethyl group Not explicitly reported in provided evidence; inferred potential for COX-2/iNOS modulation
Compound 1 (Benzothieno[3,2-d]pyrimidinone derivative) Methanesulfonamide, 1,3-dimethyl-2,4-dioxo-tetrahydropyrimidine thioether COX-2 inhibition (IC₅₀: 1.8 μM), reduced PGE2/IL-8 in keratinocytes and macrophages
Compound 2 (Benzothieno[3,2-d]pyrimidinone derivative) Methanesulfonamide, 1,5-dimethyl-3-oxo-2-phenyl-pyrazole thioether COX-2 inhibition (IC₅₀: 2.3 μM), suppression of iNOS and ICAM-1
Compound 8 (Benzothieno[3,2-d]pyrimidinone derivative) Methanesulfonamide, cyclohexylthio group Moderate COX-2 inhibition (IC₅₀: 5.1 μM), reduced IL-8 production
Compound 13 (Ethyl 2-[2-(methylsulfanyl)-4-oxo-thiopyrano-thieno[2,3-d]pyrimidin-yl]acetate) Methylsulfanyl, thiopyrano-fused system No biological data provided; structural focus on annulated pyrimidine synthesis

Key Observations :

Substituent Impact on Bioactivity: The sulfonamide group in benzothieno[3,2-d]pyrimidinones (e.g., Compounds 1, 2, 8) is critical for COX-2 and iNOS inhibition, likely due to hydrogen-bonding interactions with catalytic residues . In contrast, the target compound’s thiazole-4-carboxamide group may enhance lipophilicity and membrane permeability, though its direct enzyme-binding efficacy remains unverified. Bulky substituents (e.g., cyclohexylthio in Compound 8) reduce potency compared to smaller groups (e.g., methylsulfanyl in Compound 13), suggesting steric hindrance affects target engagement .

Synthetic Accessibility: The target compound’s ethyl-linked thiazole carboxamide introduces synthetic complexity compared to simpler thioether-linked analogs (e.g., Compounds 1–11). However, cyclocondensation methods described for related thienopyrimidines (e.g., using 2-{[bis(methylsulfanyl)methylidene]amino}acetate) could be adapted for its preparation .

Therapeutic Potential: Benzothieno[3,2-d]pyrimidinones with sulfonamide groups exhibit nanomolar to low micromolar IC₅₀ values against COX-2, positioning them as anti-inflammatory leads . The target compound’s thiazole moiety may shift activity toward kinases or other targets, warranting further profiling.

Biological Activity

The compound 2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. Its complex structure includes a thiazole ring, a thieno[3,2-d]pyrimidine moiety, and a carboxamide functional group, which are known to contribute to various pharmacological effects.

Molecular Characteristics

  • Molecular Formula: C13H12N4O2S2
  • Molecular Weight: 320.39 g/mol
  • Structural Features: The presence of multiple heterocycles in its structure suggests significant biological relevance.

Biological Activities

Preliminary studies indicate that compounds similar to This compound exhibit promising biological activities, including:

  • Antitumor Activity
    • Research indicates that derivatives of thieno[3,2-d]pyrimidines can inhibit cancer cell proliferation. For example, compounds with similar structures have shown IC50 values ranging from 0.35 to 20.2 nM against various cancer cell lines, demonstrating significant antiproliferative effects .
    • In specific assays, compounds related to this structure have been shown to bind to the colchicine site of tubulin and inhibit polymerization at submicromolar concentrations .
  • Mechanism of Action
    • The mechanism by which these compounds exert their effects often involves apoptosis induction through mitochondrial pathways and cell cycle arrest .
    • A study highlighted that certain derivatives inhibited key kinases such as VEGFR-2 and AKT, leading to selective toxicity towards cancer cells while sparing normal cells .

Comparative Analysis with Related Compounds

The biological activity of This compound can be contextualized by comparing it with structurally similar compounds:

Compound NameStructure HighlightsUnique Features
2-methyl-3,4-dihydro-4-oxothieno[2,3-d]pyrimidineContains a thieno-pyrimidine structureLacks the thiazole moiety
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylatePyran ring instead of thiazoleDifferent heterocyclic framework
6-amino-thieno[3,2-d]pyrimidinoneSimilar thiophene-pyrimidine structureFocused on amino group variations

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to This compound :

  • Antiproliferative Studies
    • A notable study evaluated the antiproliferative activity of various derivatives against a panel of cancer cell lines. The results indicated that certain modifications significantly enhanced activity against specific cancer types .
  • Toxicity Assessments
    • In vitro tests on normal human cells revealed low toxicity for several tested compounds, suggesting a favorable therapeutic index for potential cancer treatments . For instance, compounds exhibited IC50 values greater than 10 μM in normal lymphocytes while showing potent effects on tumor cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide, and how do reaction conditions affect yield?

  • Methodology : The compound can be synthesized via multi-step reactions. Key steps include:

  • Thiazole formation : Cyclization of thioamides with α-haloketones under basic conditions to construct the thiazole core .
  • Thienopyrimidinone assembly : Condensation of substituted thiophenes with urea derivatives, followed by oxidation to form the 4-oxothieno[3,2-d]pyrimidin moiety .
  • Coupling reactions : Use of coupling agents like EDCI/HOBt to link the thiazole-carboxamide to the ethyl-thienopyrimidinone intermediate .
    • Optimization : Reflux in ethanol/water mixtures with catalysts (e.g., CuI for azide-alkyne cycloadditions) improves yields. Purity (>95%) is achieved via column chromatography .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and functional groups (e.g., thiazole C=O at ~165 ppm, thienopyrimidinone NH at ~10 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peak matching theoretical m/z) .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures purity (>98%) .

Q. What biological activities are associated with thieno[3,2-d]pyrimidin-thiazole hybrids, and which structural motifs drive these effects?

  • Reported activities : Anticancer (via kinase inhibition), antimicrobial (disruption of bacterial membranes), and antiplatelet aggregation .
  • Key motifs :

  • The 4-oxothienopyrimidin core enhances DNA intercalation .
  • The 2-methylthiazole group improves metabolic stability by reducing CYP450 oxidation .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing the thieno[3,2-d]pyrimidin ring be addressed?

  • Challenge : Competing pathways during cyclization may yield undesired regioisomers (e.g., thieno[2,3-d]pyrimidin).
  • Solutions :

  • Use directing groups (e.g., nitro or methoxy substituents) to steer cyclization .
  • Optimize solvent polarity (e.g., DMF for high-temperature reactions) to favor the 3,2-d isomer .

Q. How should contradictory bioactivity data across studies be analyzed?

  • Case example : Discrepancies in IC50_{50} values for kinase inhibition may arise from:

  • Assay conditions : ATP concentration variations (e.g., 10 µM vs. 1 mM) affect competitive inhibition .
  • Cell line variability : Differences in efflux pump expression (e.g., P-gp in MDR cancer cells) alter intracellular drug levels .
    • Resolution : Normalize data using positive controls (e.g., staurosporine for kinase assays) and report assay parameters in detail .

Q. What computational strategies predict the pharmacokinetic (PK) profile of this compound?

  • In silico tools :

  • Lipophilicity (LogP) : Calculated via Molinspiration or ACD/Labs Percepta. The trifluoromethyl group (if present) increases LogP, enhancing blood-brain barrier penetration .
  • Metabolic stability : CYP450 metabolism is predicted using StarDrop or Schrödinger; the thiazole ring reduces susceptibility to oxidation .
  • Toxicity : ProTox-II identifies hepatotoxicity risks based on structural alerts (e.g., nitro groups) .

Methodological Considerations Table

Aspect Recommendations References
Synthesis EDCI/HOBt-mediated coupling; ethanol/water reflux for azide-alkyne cycloaddition
Characterization 1^1H/13^{13}C NMR, HRMS, HPLC (>98% purity)
Bioactivity Assays Standardize ATP concentrations in kinase assays; use MTT for cytotoxicity screening
Computational PK Molinspiration for LogP; ProTox-II for toxicity profiling

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